Homoisocitrate(1-)
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Overview
Description
Homoisocitrate(1-) is a tricarboxylic acid monoanion. It is a conjugate base of a homoisocitric acid. It is a conjugate acid of a homoisocitrate(2-).
Scientific Research Applications
Role in Lysine Biosynthesis
Homoisocitrate dehydrogenase (HIcDH) plays a crucial role in the alpha-aminoadipate pathway for lysine biosynthesis in fungi, yeast, and certain bacteria. This enzyme catalyzes the conversion of homoisocitrate to alpha-ketoadipate, using NAD as an oxidizing agent. The chemical mechanism of HIcDH has been explored in detail, shedding light on the pH dependence of kinetic parameters and the enzyme's role in shuttle proton transfer during the oxidation process (Lin et al., 2008).
Potential in Antifungal Research
The inhibition of homoisocitrate dehydrogenase has been identified as a potential antifungal strategy. Inhibitors such as thiahomoisocitrate have shown strong competitive inhibitory activity against this enzyme, suggesting a role in antifungal drug development (Yamamoto & Eguchi, 2008).
Insights into Enzyme Substrate Specificity
Research into substrate specificity and inhibitor design of homoisocitrate dehydrogenase has provided insights into enzyme kinetics and the development of specific inhibitors. Understanding the enzyme's substrate specificity has implications for targeted drug design (Yamamoto et al., 2007).
Enzymatic Activity and Structure
Studies on the enzymatic activity and structure of homoisocitrate dehydrogenase from various sources, such as yeast and thermophilic bacteria, have revealed detailed information about the enzyme's molecular mass, activity, and reaction kinetics. This knowledge is crucial for understanding the enzyme's role in metabolic pathways and its potential applications in biotechnology and medicine (Rowley & Tucci, 1970).
Microscale Chemistry in Synthesis
Microscale chemistry experiments have demonstrated the significance of this field in synthesizing compounds like homocitrate, highlighting its importance in probative scientific research and as a supplement to conventional chemical research methods (Zeng-chun, 2002).
Properties
Molecular Formula |
C7H9O7- |
---|---|
Molecular Weight |
205.14 g/mol |
IUPAC Name |
hydron;1-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-1 |
InChI Key |
OEJZZCGRGVFWHK-UHFFFAOYSA-M |
Canonical SMILES |
[H+].[H+].C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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